molecular formula C11H19BrO2 B8385375 Racemic ethyl 1-(3-bromobutyl)cyclobutanecarboxylate

Racemic ethyl 1-(3-bromobutyl)cyclobutanecarboxylate

Cat. No. B8385375
M. Wt: 263.17 g/mol
InChI Key: VVFIXMXNIAUVCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Racemic ethyl 1-(3-bromobutyl)cyclobutanecarboxylate is a useful research compound. Its molecular formula is C11H19BrO2 and its molecular weight is 263.17 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H19BrO2

Molecular Weight

263.17 g/mol

IUPAC Name

ethyl 1-(3-bromobutyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C11H19BrO2/c1-3-14-10(13)11(6-4-7-11)8-5-9(2)12/h9H,3-8H2,1-2H3

InChI Key

VVFIXMXNIAUVCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC1)CCC(C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. solution of DIPA (14.3 mL, 102 mmol) in THF (100 mL) was added n-BuLi (2.5M, 102 mmol). The Rx was stirred for 30-45 min then cooled to −78° C. Ethyl cyclobutane carboxylate (102 mmol, 1 equiv) was added slowly and the enolate was allowed to form for ˜30 min. At ˜78° C., above enolate was poured into 1,3-dibromobutane (2 equiv, 200 mmol) and Rx stirred at −78° C. for 1 h then warmed-up to RT. After 3 hours, NH4Cl was added and reaction extracted with EtOAc and washed with brine. The organic layer was dried over MgSO4, filtered and concentrated down to give 25 g of crude product. The residue was purified by silica gel chromatography (0% to 10% EtOAc in hexanes) to provide 11 g (42% yield) of racemic ethyl 1-(3-bromobutyl)cyclobutanecarboxylate 92.
Quantity
102 mmol
Type
reactant
Reaction Step One
[Compound]
Name
enolate
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
102 mmol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

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